molecular formula C16H14BrFO B1327422 4'-Bromo-3'-fluoro-3-(3-methylphenyl)propiophenone CAS No. 898790-87-9

4'-Bromo-3'-fluoro-3-(3-methylphenyl)propiophenone

Cat. No.: B1327422
CAS No.: 898790-87-9
M. Wt: 321.18 g/mol
InChI Key: QYOXJXBVLLAPQJ-UHFFFAOYSA-N
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Description

4’-Bromo-3’-fluoro-3-(3-methylphenyl)propiophenone is an organic compound with the molecular formula C16H14BrFO. It is a derivative of propiophenone, characterized by the presence of bromine, fluorine, and a methyl group on the phenyl ring. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-3’-fluoro-3-(3-methylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-bromo-3-fluorobenzoyl chloride with 3-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.

    Oxidation: Potassium permanganate in aqueous solution, room temperature.

    Reduction: Sodium borohydride in ethanol, room temperature.

Major Products:

    Substitution: Formation of methoxy or tert-butyl derivatives.

    Oxidation: Formation of 4’-bromo-3’-fluoro-3-(3-methylphenyl)benzoic acid.

    Reduction: Formation of 4’-bromo-3’-fluoro-3-(3-methylphenyl)propan-1-ol.

Scientific Research Applications

4’-Bromo-3’-fluoro-3-(3-methylphenyl)propiophenone is utilized in various fields of scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Bromo-3’-fluoro-3-(3-methylphenyl)propiophenone involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways.

Comparison with Similar Compounds

  • 4-Bromo-3-fluorobenzophenone
  • 4-Bromo-3-fluoroacetophenone
  • 4-Bromo-3-fluoro-3-(4-methylphenyl)propiophenone

Comparison: 4’-Bromo-3’-fluoro-3-(3-methylphenyl)propiophenone is unique due to the specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different physical properties, such as melting point and solubility, and distinct chemical reactivity.

Properties

IUPAC Name

1-(4-bromo-3-fluorophenyl)-3-(3-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrFO/c1-11-3-2-4-12(9-11)5-8-16(19)13-6-7-14(17)15(18)10-13/h2-4,6-7,9-10H,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOXJXBVLLAPQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)C2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644081
Record name 1-(4-Bromo-3-fluorophenyl)-3-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-87-9
Record name 1-(4-Bromo-3-fluorophenyl)-3-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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